molecular formula C15H14O3S B2917029 2-[(2-Phenoxyethyl)thio]benzoic acid CAS No. 931374-72-0

2-[(2-Phenoxyethyl)thio]benzoic acid

Cat. No.: B2917029
CAS No.: 931374-72-0
M. Wt: 274.33
InChI Key: KNXMIOAEXLFVOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenoxyethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyethyl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Phenoxyethyl)thio]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The phenoxyethylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Phenoxyethyl)thio]acetic acid
  • 2-[(2-Phenoxyethyl)thio]propanoic acid
  • 2-[(2-Phenoxyethyl)thio]butanoic acid

Uniqueness

2-[(2-Phenoxyethyl)thio]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a phenoxyethylthio group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

2-[(2-Phenoxyethyl)thio]benzoic acid (C15H14O3S) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C15H14O3S
  • Molecular Weight: 274.34 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 2-mercaptobenzoic acid with 2-phenoxyethyl bromide under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method yields the desired compound with high purity and yield.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid, including those with thiol groups like this compound, exhibit significant antimicrobial properties. For instance, a related study found that various thioureides derived from benzoic acids demonstrated activity against parasites such as Giardia lamblia and Toxoplasma gondii. Notably, certain compounds showed an IC50 value around 1 µM against T. gondii .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including human colon cancer cells (Caco2). Some derivatives were found to affect cell viability significantly, suggesting a potential role in cancer therapeutics .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The phenoxyethylthio group may modulate the activity of various enzymes and receptors, contributing to its antimicrobial and anticancer effects. The carboxylic acid moiety is also believed to participate in hydrogen bonding and electrostatic interactions, enhancing the compound's bioactivity.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study synthesized new thioureides from benzoic acid derivatives and assessed their activity against multiple pathogens. Results indicated that while some compounds were ineffective against G. lamblia, others inhibited T. gondii effectively, showcasing the potential for developing new anti-infective agents from this chemical class .
  • Evaluation of Antitumor Activity
    • Another investigation focused on the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The study revealed that several compounds derived from benzoic acids could significantly inhibit cell growth in Caco2 cells, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundBenzoic Acid DerivativeAntimicrobial, Anticancer
2-[(2-Phenoxyethyl)thio]acetic acidAcetic Acid DerivativeLimited studies on biological activity
2-[(2-Phenoxyethyl)thio]propanoic acidPropanoic Acid DerivativeSimilar antimicrobial properties

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXMIOAEXLFVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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